![molecular formula C16H16N2O4S2 B14491182 3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone CAS No. 63051-65-0](/img/structure/B14491182.png)
3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone is a complex organic compound with a unique structure that includes multiple benzothiazine rings
Preparation Methods
The synthesis of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the benzothiazine rings. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone can be compared with other similar compounds, such as 3,3’,4,4’-Tetrahydro-6,6’-bi(2H-pyran) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone lies in its specific ring structure and the potential for diverse chemical modifications.
Properties
CAS No. |
63051-65-0 |
|---|---|
Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(2,2-dioxo-3,4-dihydro-1H-2λ6,1-benzothiazin-6-yl)-3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide |
InChI |
InChI=1S/C16H16N2O4S2/c19-23(20)7-5-13-9-11(1-3-15(13)17-23)12-2-4-16-14(10-12)6-8-24(21,22)18-16/h1-4,9-10,17-18H,5-8H2 |
InChI Key |
ZGIWZCMWWWVQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC2=C1C=C(C=C2)C3=CC4=C(C=C3)NS(=O)(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
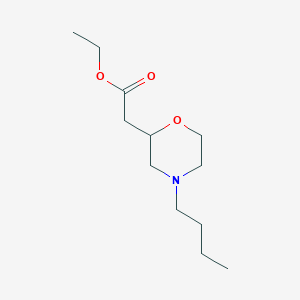
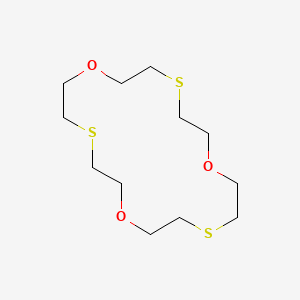
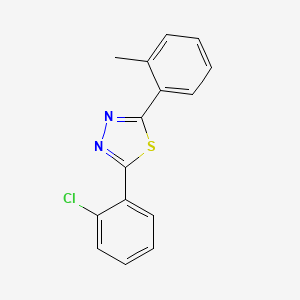

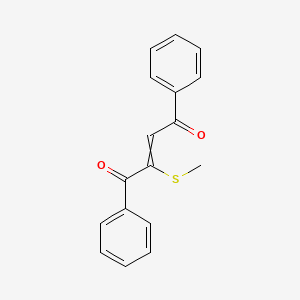
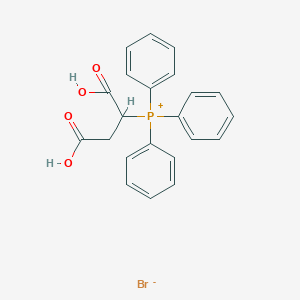
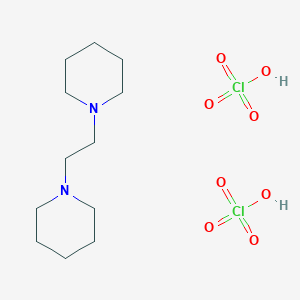

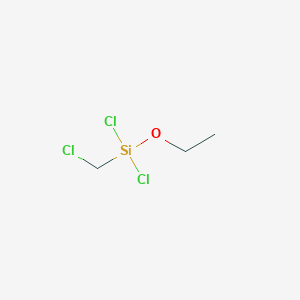

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
